![molecular formula C14H17ClFNOS B5646733 N-(3-chloro-4-fluorophenyl)-2-(cyclohexylthio)acetamide](/img/structure/B5646733.png)
N-(3-chloro-4-fluorophenyl)-2-(cyclohexylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(3-chloro-4-fluorophenyl)-2-(cyclohexylthio)acetamide typically involves reactions that incorporate chloro- and fluoro- phenyl groups into the molecular structure. While specific synthesis methods for this compound were not found, related compounds offer insights into possible synthetic pathways. For example, derivatives of N-(3-chloro-4-fluorophenyl) acetamides have been synthesized by reacting pyrazole with various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, indicating a multi-step synthesis involving halogenated anilines and thioxothiazolidinone derivatives (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds like N-(3-chloro-4-fluorophenyl)-2-(cyclohexylthio)acetamide is characterized by the presence of halogen atoms, which significantly influence the electronic distribution and overall geometry of the molecule. For instance, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide displays non-planar discrete molecules linked by intermolecular hydrogen bonds, highlighting how halogens and hydroxyl groups affect the spatial arrangement and potential reactivity of such compounds (Davis & Healy, 2010).
Chemical Reactions and Properties
Chemical reactions involving N-(3-chloro-4-fluorophenyl)-2-(cyclohexylthio)acetamide and its derivatives are influenced by the active functional groups. These compounds can participate in various organic reactions, such as nucleophilic substitution reactions due to the presence of halogens, which are good leaving groups. The synthesis and functionalization of these acetamides often involve reactions under mild conditions, enabling the introduction of diverse substituents and the generation of compounds with significant anti-inflammatory activity (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-cyclohexylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNOS/c15-12-8-10(6-7-13(12)16)17-14(18)9-19-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWOUYYSBMUZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(cyclohexylthio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.